

Compound Profiles and Key Comparisons

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Compound Focus: Ruski-201

Cat. No.: S542076

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The following table outlines the core characteristics of both compounds, highlighting the critical differences that influence their suitability as research tools.

Feature	RUSKI-201 (dihydrochloride)	RUSKI-43
Primary Target	Hedgehog acyltransferase (HHAT) [1] [2] [3]	Hedgehog acyltransferase (HHAT) [4] [5]
Reported IC ₅₀	0.20 µM (purified HHAT) [1] [2] [3]	Potent HHAT inhibitor (specific value not consolidated from search results)
Selectivity	High; no off-target cytotoxicity observed [3] [6]	Low; exhibits significant off-target and cytotoxic activity [3] [6]
Key Advantage	Validated as a selective chemical probe for cellular studies; ideal for on-target effect investigation [3] [7] [5]	Early lead compound; useful for studying HHAT inhibition in specific contexts like brain metastasis [8]
Major Limitation	--	Not a specific cellular probe ; off-target effects mask Hhat-dependent signaling, complicating data interpretation [3] [5]
Cellular Toxicity	No effect on cell viability at concentrations >25 µM [3]	Off-target cytotoxicity (EC ₅₀ = 11 ± 2.5 µM in Shh-Light2 cells) [3]

Feature	RUSKI-201 (dihydrochloride)	RUSKI-43
Effect on Non-Target Pathways	No effect on Wnt signaling, demonstrating selectivity over related MBOAT family members [3]	~50% reduction in Wnt signaling, indicating off-target activity [3]
Recommended Use	Preferred tool molecule for studying HHAT catalytic function and Hh signaling in cells [3] [6] [5]	Use with caution; results in cellular studies require careful validation with more selective probes [3]

Supporting Experimental Data and Context

The conclusions in the table above are drawn from key orthogonal cell-based assays and profiling studies.

- **Orthogonal Cell-Based Assay Profiles:** A critical study directly compared RUSKI-41, RUSKI-43, and **RUSKI-201** in a series of experiments to isolate on-target HHAT inhibition from off-pathway effects [3].
 - **Hh Signaling Inhibition:** All three compounds inhibited firefly luciferase activity in Shh-Light2 reporter cells in a dose-dependent manner, consistent with Hh pathway inhibition [3].
 - **Off-Target Effect Test:** When compounds were applied directly to the Shh-Light2 cells (bypassing the HHAT-producing cells), **RUSKI-41 and RUSKI-43 still inhibited signaling**, while **RUSKI-201 had no effect**. This indicated that RUSKI-41 and RUSKI-43 were acting on targets other than, or in addition to, HHAT [3].
 - **Cytotoxicity Correlation:** The off-target inhibition was linked to cytotoxicity. RUSKI-41 and RUSKI-43 showed significant cell death in the same assay, whereas **RUSKI-201** did not affect cell viability [3].
- **Direct Target Engagement Evidence:** The selectivity of **RUSKI-201** was confirmed using a bioorthogonal palmitate reporter (YnPal) in HEK-293 Shh+ cells [3].
 - **Methodology:** Cells were treated with **RUSKI-201** and fed YnPal. The tagged palmitate was incorporated into proteins via click chemistry, and Shh palmitoylation was assessed by Western Blot. Global palmitoylation was monitored by in-gel fluorescence [3].
 - **Finding:** **RUSKI-201 selectively inhibited Shh palmitoylation** ($TC_{50} = 0.87 \mu M$) without affecting global protein palmitoylation, confirming its specific action on the HHAT enzyme [3].

- Research Application of RUSKI-43: **Despite its limitations, RUSKI-43 was used in a 2025 study investigating brain metastasis. The study found that the targeted agents Fingolimod and RUSKI-43** suppressed the growth of brain metastasis in animal experiments, positioning it as a "potential drug for RBM10 mutation" [8]. This suggests RUSKI-43 may still have utility in specific in vivo models, though its mechanism may be complex.

Interpretation Guide for Researchers

To help you visualize the key differences in how these compounds act in a cellular environment, see the diagram below.

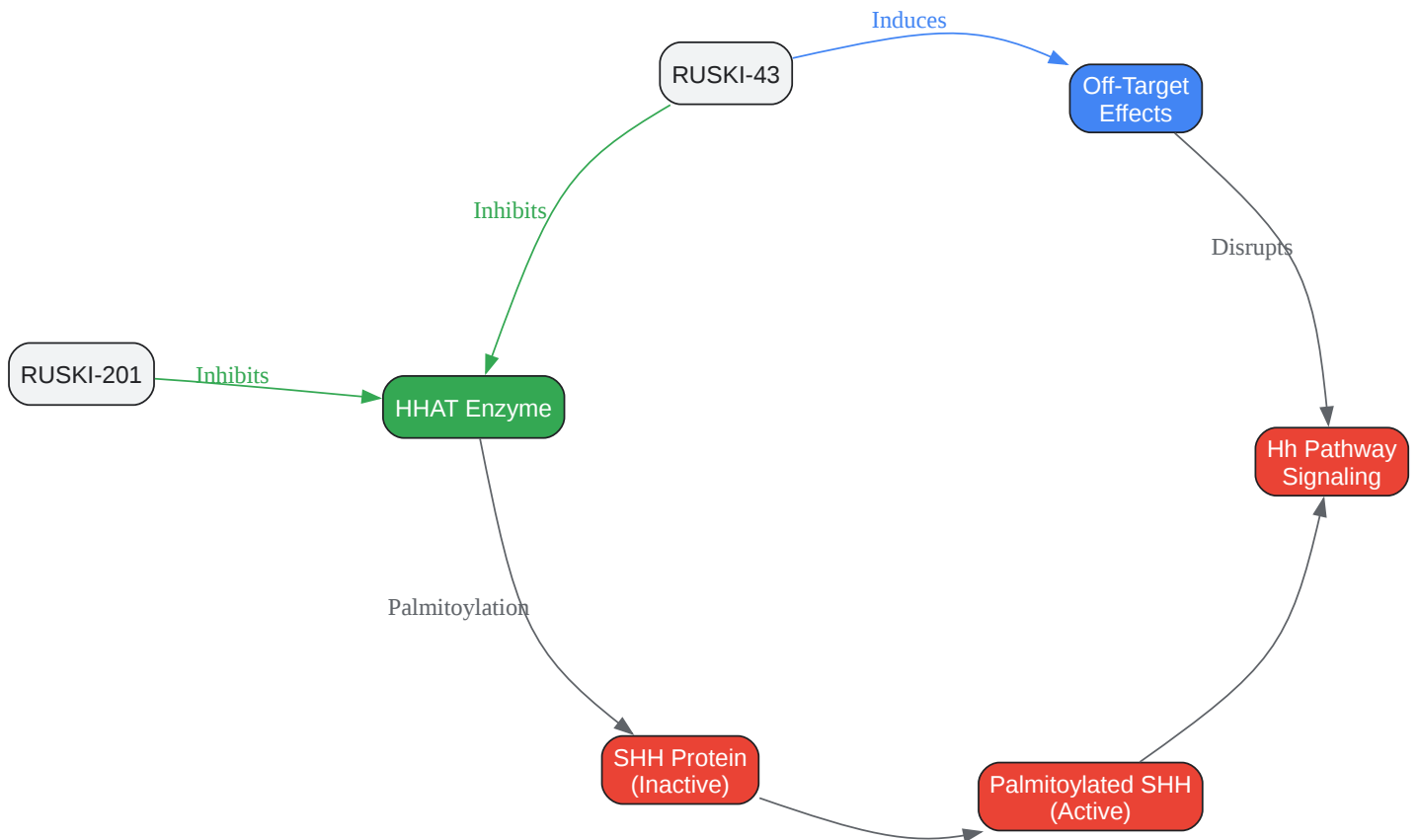


Diagram: RUSKI-201 acts specifically on HHAT, while RUSKI-43 has additional off-target effects.

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Based on the consolidated data, here are the practical recommendations for their use:

- **For most cellular studies aimed specifically at understanding HHAT function, RUSKI-201 dihydrochloride is the superior and recommended tool.** Its clean selectivity profile ensures that observed phenotypic changes are due to HHAT inhibition and not confounding cytotoxicity [3] [6].

- **If using RUSKI-43**, it is crucial to include extensive control experiments to account for its off-target toxicity. Data obtained with this compound should be interpreted with caution and, where possible, validated with the more selective **RUSKI-201** [3].
- **For in vivo models**, the choice may depend on the specific research question and model system, as illustrated by the brain metastasis study [8]. However, the known off-target effects of RUSKI-43 necessitate careful result interpretation.

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- To cite this document: Smolecule. [Compound Profiles and Key Comparisons]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542076#ruski-201-dihydrochloride-vs-ruski-43>]

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